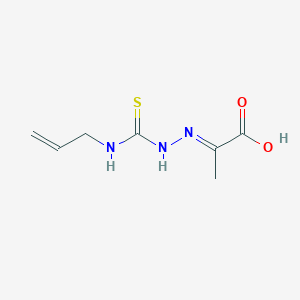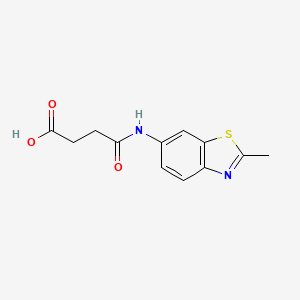
LDHA Inhibitor, 16
Descripción general
Descripción
LDHA Inhibitor, 16 is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality LDHA Inhibitor, 16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LDHA Inhibitor, 16 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment and Understanding Metabolic Pathways : LDHA is significantly involved in cancer cell metabolism, specifically in the glycolysis pathway, and has been identified as a potential therapeutic target in the area of cancer metabolism. Inhibiting LDHA can disrupt the energy supply to cancer cells, slowing down their growth and proliferation. Studies have explored the design, synthesis, and effectiveness of various LDHA inhibitors in treating different types of cancer, including lung, breast, pancreatic, and osteosarcoma (Ward et al., 2012); (Cui et al., 2016); (Gao et al., 2016).
Understanding LDHA's Role in Tumor Microenvironment : Some studies have delved into the understanding of LDHA's role in the tumor microenvironment and its effect on immune surveillance. For instance, LDHA-associated lactic acid production can blunt tumor immunosurveillance by T and NK cells, leading to tumor immune escape (Brand et al., 2016).
Inhibitor Development and Drug Repurposing : Research has also focused on developing novel inhibitors and repurposing existing drugs to target LDHA effectively. This includes high-throughput screening for plant-derived inhibitors and computational approaches to find potential LDHA inhibitors among approved drugs (Deiab et al., 2013); (Paul et al., 2022).
Exploring Mechanisms of Resistance : Some studies have explored the metabolic plasticity underpinning both innate and acquired resistance to LDHA inhibition. This includes insights into how tumors adapt to LDHA inhibition and potential strategies to overcome resistance (Boudreau et al., 2016).
Enhancing Radiotherapy Efficacy : Research indicates that LDHA inhibition might improve radiotherapy efficacy in non-small cell lung cancer by increasing radiosensitivity in cancer cells and enhancing ionizing radiation-induced apoptosis and autophagy (Yang et al., 2021).
Structural Insights and Binding Dynamics : Molecular Dynamics (MD) studies have provided insights into the binding interactions and dynamics of LDHA inhibitors, offering a deeper understanding of how these inhibitors interact with the enzyme at a molecular level and aiding in the design of more effective inhibitors (Shi & Pinto, 2014).
Propiedades
IUPAC Name |
4-[(2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-13-9-3-2-8(6-10(9)18-7)14-11(15)4-5-12(16)17/h2-3,6H,4-5H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTIJCDTDDGTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LDHA Inhibitor, 16 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



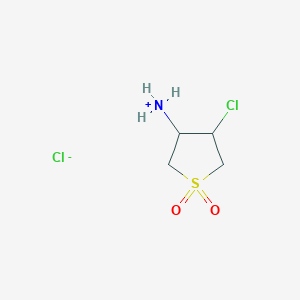
![(3aS,6aS)-3-(2-hydroxypropyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B7753747.png)
![3-Amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile](/img/structure/B7753764.png)
![5-Amino-2-(benzylthio)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B7753769.png)
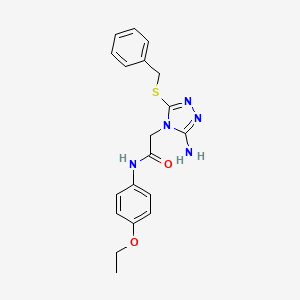
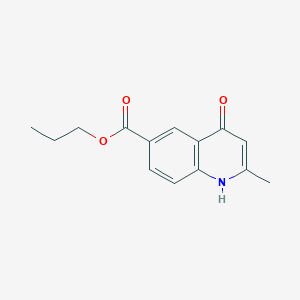
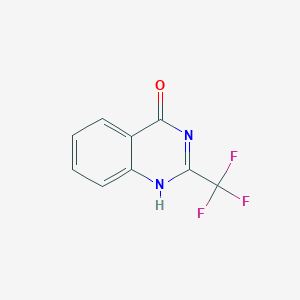
![N,N-dimethylformamide;3-[(6-iodoquinazolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7753782.png)
![N,N-dimethylformamide;4-[(6-ethoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7753789.png)
![N,N-dimethylformamide;4-[(2-phenylquinazolin-4-yl)amino]phenol](/img/structure/B7753793.png)
![Diethyl 4-[(3-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7753799.png)
![4-[4-(Carboxymethyl)anilino]benzo[h]quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7753809.png)
![6-Methyl-2-(2-(2-methylthiazol-4-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7753827.png)
